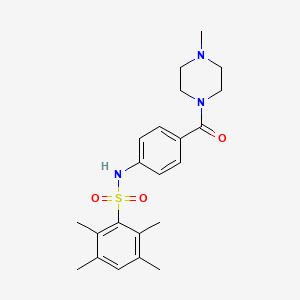
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in biological applications. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Nitration of 2,3,5,6-tetramethylbenzene to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
- Reduction of the dinitro compound to yield 2,3,5,6-tetramethyl-1,4-diaminobenzene.
- Sulfonation of the diamine to produce the target sulfonamide compound.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For example:
- Compounds similar to this compound have shown moderate to good efficacy against various bacterial strains .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Recent studies have shown that piperazine derivatives can inhibit cell proliferation in cancer cell lines:
- A related study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.126 μM to higher concentrations against triple-negative breast cancer (TNBC) cell lines .
The biological effects of this compound may stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It may also act on receptors related to cancer cell signaling pathways.
Case Study 1: Antimicrobial Screening
A series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent antimicrobial properties against selected bacterial strains .
| Compound | Activity Level | Bacterial Strain |
|---|---|---|
| 5a | Moderate | E. coli |
| 5b | Excellent | S. aureus |
| 5c | Low | P. aeruginosa |
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that the compound significantly inhibited the growth of TNBC cells while showing less effect on non-cancerous cells:
- For instance, treatment with a related compound resulted in a significant decrease in cell viability with an IC50 value of approximately 0.126 μM .
Comparative Analysis
Comparing this compound with similar compounds reveals its unique structural features that contribute to its distinct biological activities:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2,3,5,6-Tetramethylbenzene sulfonamide | Simple sulfonamide structure | Moderate antimicrobial |
| Piperazine derivatives | Contains piperazine ring | Anticancer properties |
| Other sulfonamides | Varying alkyl substitutions | Broad-spectrum activity |
属性
IUPAC Name |
2,3,5,6-tetramethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-15-14-16(2)18(4)21(17(15)3)29(27,28)23-20-8-6-19(7-9-20)22(26)25-12-10-24(5)11-13-25/h6-9,14,23H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWVTWLXEFDPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














